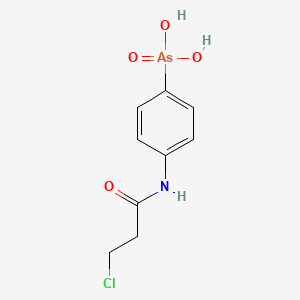
Arsonic acid, (4-((3-chloro-1-oxopropyl)amino)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsonic acid, (4-((3-chloro-1-oxopropyl)amino)phenyl)- is an organoarsenic compound. Arsonic acids are a subset of organoarsenic compounds defined as oxyacids where a pentavalent arsenic atom is bonded to two hydroxyl groups, a third oxygen atom (this one with a double bond), and an organic substituent . These compounds are known for their toxicity and potential carcinogenicity .
Méthodes De Préparation
The synthesis of arsonic acids typically involves the Béchamp reaction, which is an electrophilic aromatic substitution reaction using arsenic acid as the electrophile . The reaction proceeds according to this idealized stoichiometry:
C6H5NH2+H3AsO4→H2O3AsC6H4NH2+H2O
This method is commonly used for the preparation of various arsonic acids from activated aromatic substrates .
Analyse Des Réactions Chimiques
Arsonic acid, (4-((3-chloro-1-oxopropyl)amino)phenyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Applications De Recherche Scientifique
Arsonic acid, (4-((3-chloro-1-oxopropyl)amino)phenyl)- has several scientific research applications:
Chemistry: It is used in the synthesis of various organoarsenic compounds and as a reagent in organic synthesis.
Biology: It is used in studies related to the toxicity and carcinogenicity of arsenic compounds.
Industry: Arsonic acids have been used as feed additives in poultry to promote growth and prevent diseases.
Mécanisme D'action
The mechanism of action of arsonic acid, (4-((3-chloro-1-oxopropyl)amino)phenyl)- involves its interaction with cellular components, leading to toxicity. The compound can interfere with cellular respiration and enzyme function by binding to thiol groups in proteins and enzymes . This binding disrupts normal cellular processes and can lead to cell death.
Comparaison Avec Des Composés Similaires
Arsonic acid, (4-((3-chloro-1-oxopropyl)amino)phenyl)- can be compared with other similar compounds such as:
Arsanilic acid: An amino derivative of phenylarsonic acid used in veterinary medicine.
Methylarsonic acid: A methyl derivative of arsonic acid used in various industrial applications.
Phenylarsonic acid: A phenyl derivative of arsonic acid used in organic synthesis.
These compounds share similar chemical structures and properties but differ in their specific applications and toxicity profiles.
Propriétés
Numéro CAS |
74175-13-6 |
|---|---|
Formule moléculaire |
C9H11AsClNO4 |
Poids moléculaire |
307.56 g/mol |
Nom IUPAC |
[4-(3-chloropropanoylamino)phenyl]arsonic acid |
InChI |
InChI=1S/C9H11AsClNO4/c11-6-5-9(13)12-8-3-1-7(2-4-8)10(14,15)16/h1-4H,5-6H2,(H,12,13)(H2,14,15,16) |
Clé InChI |
LGRMZWYTYKGHPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)CCCl)[As](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


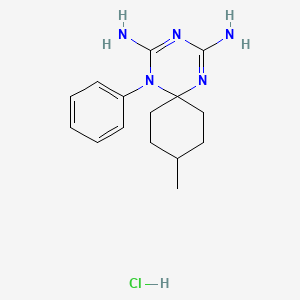
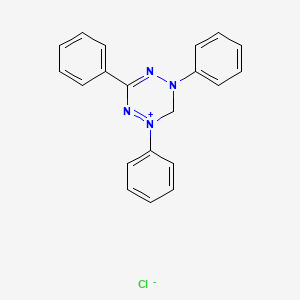
![7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione](/img/structure/B14459001.png)
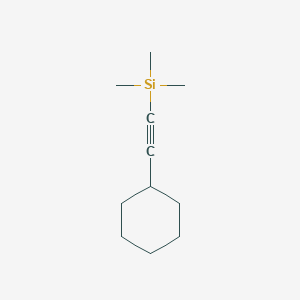
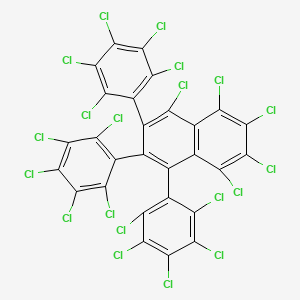
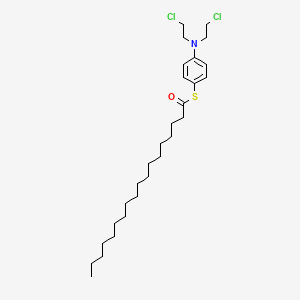
![2-[Bis(phosphonomethyl)amino]benzoic acid](/img/structure/B14459018.png)

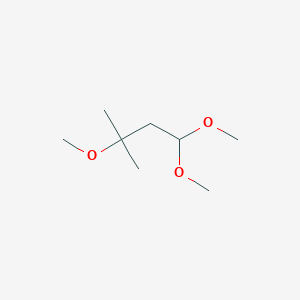
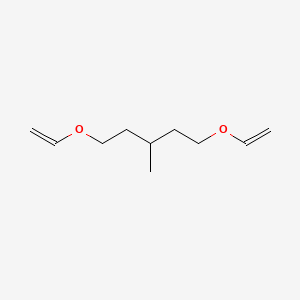
![3-{[(Benzyloxy)carbonyl]amino}-N-(3-oxobutanoyl)-L-alanine](/img/structure/B14459060.png)


![3H-Indolium, 1,3,3-trimethyl-2-[2-(2-methyl-1H-indol-3-yl)ethenyl]-, acetate](/img/structure/B14459071.png)
